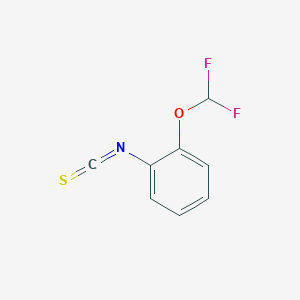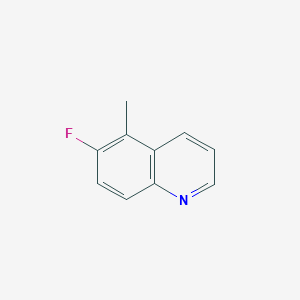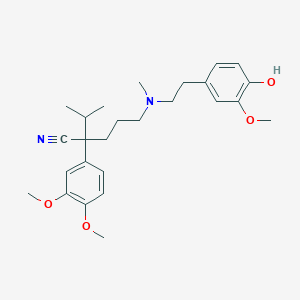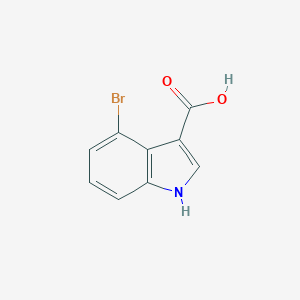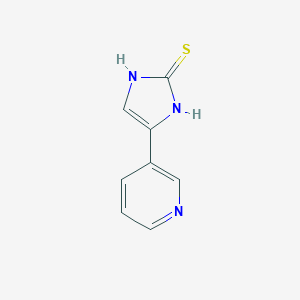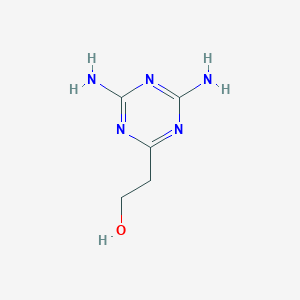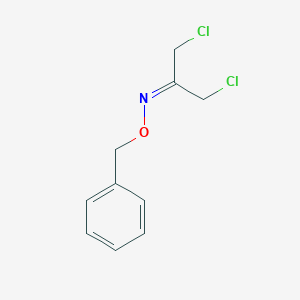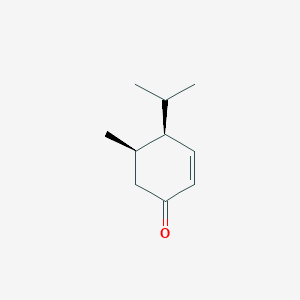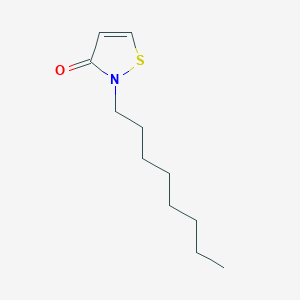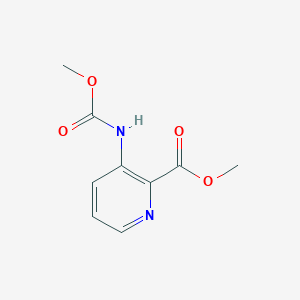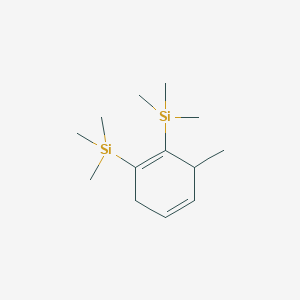
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene, also known as TMS-diene, is a chemical compound that is widely used in scientific research. It is a highly reactive and versatile reagent that is used in various organic synthesis reactions. TMS-diene is a colorless liquid that has a molecular weight of 238.46 g/mol.
Mechanism Of Action
The mechanism of action of 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene involves its ability to act as a diene in Diels-Alder reactions. 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene can undergo cycloaddition reactions with various dienophiles to form cyclohexene derivatives. This reaction is highly stereoselective and yields products with high regio- and stereochemistry.
Biochemical And Physiological Effects
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene has no known biochemical or physiological effects. It is used solely as a reagent in organic synthesis reactions and does not have any therapeutic or pharmacological properties.
Advantages And Limitations For Lab Experiments
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene has several advantages as a reagent in organic synthesis reactions. It is a highly reactive and versatile reagent that can be used in various reactions. It is also easy to handle and store. However, 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene has some limitations as well. It is a highly reactive compound that requires careful handling and storage. It is also relatively expensive compared to other reagents used in organic synthesis reactions.
Future Directions
There are several future directions for the use of 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene in scientific research. One potential direction is the development of new synthetic methods using 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene as a reagent. Another direction is the application of 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene in the synthesis of new materials with unique properties. Additionally, 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene can be used in the synthesis of new pharmaceuticals and natural products with potential therapeutic properties.
Synthesis Methods
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene can be synthesized through a simple and efficient method. The most common method of synthesizing 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene is through the reaction of 1,3-cyclohexadiene with trimethylsilyl chloride in the presence of a catalyst such as copper(I) iodide. This reaction yields 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene as a product, along with trimethylsilyl chloride as a byproduct.
Scientific Research Applications
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene is widely used in scientific research as a reagent in organic synthesis reactions. It is used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and materials. 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene is also used in the synthesis of complex molecules such as terpenoids and steroids.
properties
CAS RN |
101300-61-2 |
|---|---|
Product Name |
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene |
Molecular Formula |
C13H26Si2 |
Molecular Weight |
238.52 g/mol |
IUPAC Name |
trimethyl-(3-methyl-2-trimethylsilylcyclohexa-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C13H26Si2/c1-11-9-8-10-12(14(2,3)4)13(11)15(5,6)7/h8-9,11H,10H2,1-7H3 |
InChI Key |
DIOCXDLKNIFEAN-UHFFFAOYSA-N |
SMILES |
CC1C=CCC(=C1[Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
CC1C=CCC(=C1[Si](C)(C)C)[Si](C)(C)C |
synonyms |
1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



